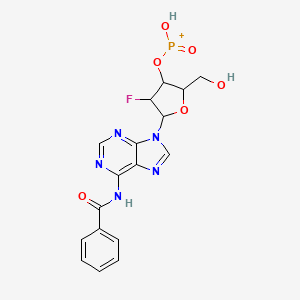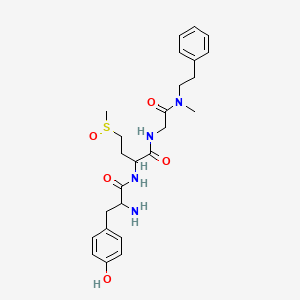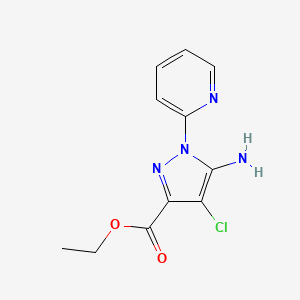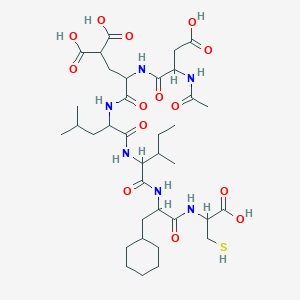
1-Oxazol-4-ylcyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxazol-4-ylcyclopropanecarbonitrile is a heterocyclic compound featuring an oxazole ring fused to a cyclopropane ring with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxazol-4-ylcyclopropanecarbonitrile can be synthesized through various methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. This method allows for the efficient formation of oxazole derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Oxazol-4-ylcyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazole compounds .
Scientific Research Applications
1-Oxazol-4-ylcyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its heterocyclic structure.
Medicine: Oxazole derivatives have shown potential as anticancer, antibacterial, and antiviral agents.
Industry: The compound is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Oxazol-4-ylcyclopropanecarbonitrile involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, oxazole derivatives have been shown to inhibit bacterial protein biosynthesis by interfering with ribosomal function .
Comparison with Similar Compounds
Oxazole: A heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness: 1-Oxazol-4-ylcyclopropanecarbonitrile is unique due to its fused cyclopropane ring and nitrile group, which confer distinct chemical properties and reactivity compared to other oxazole derivatives .
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-(1,3-oxazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c8-4-7(1-2-7)6-3-10-5-9-6/h3,5H,1-2H2 |
InChI Key |
LECHYSWGSKIANL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)






